molecular formula C25H16O5 B3711015 3-benzyl-2-oxo-2H-chromen-4-yl 1-benzofuran-2-carboxylate

3-benzyl-2-oxo-2H-chromen-4-yl 1-benzofuran-2-carboxylate

Cat. No.: B3711015
M. Wt: 396.4 g/mol
InChI Key: AYHJXNBCBGNCOH-UHFFFAOYSA-N
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Description

3-benzyl-2-oxo-2H-chromen-4-yl 1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-oxo-2H-chromen-4-yl 1-benzofuran-2-carboxylate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might include the use of continuous flow reactors and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-oxo-2H-chromen-4-yl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-benzyl-2-oxo-2H-chromen-4-yl 1-benzofuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-benzyl-2-oxo-2H-chromen-4-yl 1-benzofuran-2-carboxylate apart is its dual functionality, combining the properties of both coumarin and benzofuran moieties. This dual functionality enhances its biological activity and broadens its range of applications.

Properties

IUPAC Name

(3-benzyl-2-oxochromen-4-yl) 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O5/c26-24-19(14-16-8-2-1-3-9-16)23(18-11-5-7-13-21(18)29-24)30-25(27)22-15-17-10-4-6-12-20(17)28-22/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHJXNBCBGNCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)OC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-benzyl-2-oxo-2H-chromen-4-yl 1-benzofuran-2-carboxylate
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3-benzyl-2-oxo-2H-chromen-4-yl 1-benzofuran-2-carboxylate
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3-benzyl-2-oxo-2H-chromen-4-yl 1-benzofuran-2-carboxylate
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3-benzyl-2-oxo-2H-chromen-4-yl 1-benzofuran-2-carboxylate
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3-benzyl-2-oxo-2H-chromen-4-yl 1-benzofuran-2-carboxylate
Reactant of Route 6
3-benzyl-2-oxo-2H-chromen-4-yl 1-benzofuran-2-carboxylate

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